molecular formula C8H10BrNO B3057760 4-Bromo-2,3,5-trimethylpyridine 1-oxide CAS No. 848694-11-1

4-Bromo-2,3,5-trimethylpyridine 1-oxide

Cat. No.: B3057760
CAS No.: 848694-11-1
M. Wt: 216.07 g/mol
InChI Key: XJTFVTIYKKOOCN-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5-trimethylpyridine 1-oxide is a chemical compound with the molecular formula C8H10BrNO. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is often used in organic synthesis and medicinal chemistry, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2,3,5-Trimethylpyridine 1-oxide

      Reagents: Bromine, potassium carbonate

      Solvent: Tetrachloromethane

      Conditions: Heating to reflux for 2 hours

      Yield: 51%

      Procedure: 2,3,5-Trimethylpyridine 1-oxide is suspended in tetrachloromethane with potassium carbonate. Bromine is added dropwise, and the mixture is heated to reflux.

  • Bromination using Sodium Bromate and Sulfuric Acid

      Reagents: Sodium bromide, sodium bromate, sulfuric acid

      Solvent: Water

      Conditions: 0-20°C for 15 hours

      Procedure: Sodium bromide, sodium bromate, and 2,3,5-trimethylpyridine 1-oxide are dissolved in water. Sulfuric acid is added dropwise at 0-5°C, and the reaction is stirred at room temperature for 15 hours.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Conditions: Heating to reflux

      Products: 4-Bromo-2,3,5-trimethylpyridine 1-oxide

  • Oxidation Reactions

      Reagents: Sodium bromate, sulfuric acid

      Conditions: 0-20°C

Scientific Research Applications

4-Bromo-2,3,5-trimethylpyridine 1-oxide has diverse applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential biological activities and used in the development of new pharmaceuticals.

    Material Science: Utilized in the creation of novel materials with unique properties.

Mechanism of Action

The mechanism by which 4-Bromo-2,3,5-trimethylpyridine 1-oxide exerts its effects involves its interaction with molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to participate in various chemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trimethylpyridine 1-oxide
  • 4-Chloro-2,3,5-trimethylpyridine 1-oxide
  • 4-Fluoro-2,3,5-trimethylpyridine 1-oxide

Uniqueness

4-Bromo-2,3,5-trimethylpyridine 1-oxide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

4-bromo-2,3,5-trimethyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-4-10(11)7(3)6(2)8(5)9/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTFVTIYKKOOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1Br)C)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587477
Record name 4-Bromo-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848694-11-1
Record name 4-Bromo-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,3,5-trimethylpyridin-1-ium-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,3,5-collidine-N-oxide (1.3 g, 10 mmol) and K2CO3 (2.9 g, 20 mmol) were suspended in 10 mL of CCl4. Bromine (1 mL, 20 mmol) was added dropwise, and the reaction mixture was heated to reflux for 2 h. Work-up (EtOAc) and flash chromatography (10% MeOH/EtOAc) afforded the title compound as a solid (1.05 g, 51% yield). HPLC Rt: 5.24 min. 1H-NMR (CDCl3): δ 8.06 (s, 1H), 2.56 (s, 3H), 2.43 (s, 3H), 2.31 (s, 3H). m/z (%) 216.2 (M+1, 100%), 218.2 (M+3, 100%). Rf (20% MeOH/EtOAc): 0.45.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,3,5-trimethylpyridine 1-oxide
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4-Bromo-2,3,5-trimethylpyridine 1-oxide
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